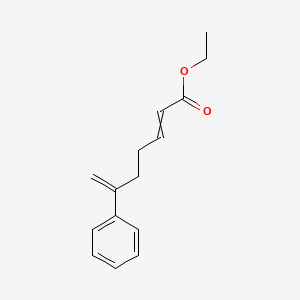

Ethyl 6-phenylhepta-2,6-dienoate

Description

Properties

CAS No. |

830345-50-1 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

ethyl 6-phenylhepta-2,6-dienoate |

InChI |

InChI=1S/C15H18O2/c1-3-17-15(16)12-8-7-9-13(2)14-10-5-4-6-11-14/h4-6,8,10-12H,2-3,7,9H2,1H3 |

InChI Key |

PRIZXSRHKCEMNN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCCC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Methylhepta-2,6-dienoate

- Structure : Replaces the phenyl group with a methyl substituent.

- Synthesis : Derived from natural rubber waste via ring-opening metathesis polymerization, yielding 37% after purification by column chromatography .

- Key Data :

(S,2E,6E)-Ethyl 5-Methyl-7-Phenyl-5-Vinylhepta-2,6-dienoate (13c)

- Structure : Features a vinyl group at position 5 and a phenyl group at position 7.

- Synthesis : Achieved 98% yield, highlighting the role of electron-withdrawing substituents in stabilizing intermediates .

- Key Data :

(S,2E,6E)-Ethyl 5-Methyl-7-(Naphthalen-2-yl)-5-Vinylhepta-2,6-dienoate (13e)

- Structure : Naphthyl group at position 7 introduces extended conjugation.

- Synthesis : Lower yield (60%) compared to 13c, attributed to increased steric bulk from the naphthyl group .

- Key Data :

Methyl 6-Acetoxymethyl-Hepta-2,6-dienoate

- Structure : Acetoxymethyl group at position 6.

- Applications : Used in Pd-catalyzed allylation/Michael addition cascades to synthesize cyclohexane derivatives and erythramine alkaloids .

- Reactivity : The acetoxymethyl group enhances electrophilicity, enabling annulation reactions with active methylene compounds.

Methylhepta-4,6-dienoate

- Structure : Double bonds at positions 4 and 6 (vs. 2 and 6 in the target compound).

- Synthesis : High yields (up to 92%) via optimized routes .

- Key Difference: Reduced conjugation compared to 2,6-dienoates, leading to altered reactivity in cycloadditions.

Critical Analysis

- Isomerism: The E/Z ratio in ethyl 6-methylhepta-2,6-dienoate (92/8) suggests that phenyl substitution may further stabilize the E-isomer due to conjugation with the aromatic ring .

- Synthetic Challenges : High-yield routes for phenyl derivatives (e.g., 13c at 98%) imply that strategic placement of electron-withdrawing groups can mitigate steric limitations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 6-phenylhepta-2,6-dienoate and its derivatives?

- Methodological Answer : this compound derivatives (e.g., substituted aryl variants) can be synthesized via palladium-catalyzed cross-coupling reactions. A representative protocol involves:

- Reagents : ZnCl₂, n-BuLi, [Pd(OAc)₂], PPh₃, and THF .

- Procedure :

Pre-dry ZnCl₂ under vacuum, dissolve in THF.

Generate aryl lithium intermediates using n-BuLi and brominated substrates.

Combine with organozinc reagents and palladium catalysts for coupling.

Purify via column chromatography (cyclohexane:ethyl acetate gradients) .

-

Key Considerations : Catalyst loading (e.g., 5 mol% Pd) and solvent purity significantly impact yield.

Table 1 : Representative Yields and Characterization Data for Derivatives

Compound Yield (%) Rf Value E/Z Ratio (NMR) Ethyl 5-methyl-7-phenyl derivative 37 0.64–0.60 92/8 Ethyl 5-methyl-7-(p-tolyl) derivative 42 0.55 89/11

Q. How can column chromatography be optimized for purifying this compound?

- Methodological Answer :

- Eluent Selection : Use gradients of nonpolar solvents (e.g., cyclohexane) with ethyl acetate (15:1 ratio) to separate dienoate isomers .

- Silica Gel Load : 600 mg silica per 10 mg crude product improves resolution.

- Monitoring : Track fractions via TLC (Rf = 0.60–0.94 for dienoates) and confirm purity via ¹H-NMR (e.g., vinyl proton splitting patterns) .

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Key signals include vinyl protons (δ 5.2–6.5 ppm, multiplet) and ester methyl groups (δ 1.2–1.4 ppm, triplet) .

- ESI-MS : Molecular ion peaks at m/z 244.2 (C₁₅H₁₈O₂⁺) validate molecular weight .

- IR Spectroscopy : C=O stretch (~1720 cm⁻¹) and conjugated diene C=C stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do reaction mechanisms differ in palladium-catalyzed vs. organozinc-mediated syntheses of this compound?

- Methodological Answer :

- Palladium Catalysis : Proceeds via oxidative addition (Pd⁰ → Pd²⁺), transmetallation with organozinc intermediates, and reductive elimination to form C–C bonds .

- Organozinc Pathways : Direct nucleophilic attack of zinc reagents on electrophilic carbons, avoiding palladium’s redox steps.

- Contradictions : Pd-catalyzed methods yield higher stereoselectivity (E/Z = 92/8) but require stringent anhydrous conditions, whereas organozinc routes tolerate moisture better but produce lower yields .

Q. How should researchers resolve contradictions between experimental and computational data for dienoate properties?

- Methodological Answer :

- Case Study : If experimental NMR chemical shifts deviate from DFT-predicted values:

Re-examine computational parameters (e.g., solvent model, basis set).

Validate experimental conditions (e.g., solvent polarity, temperature).

Use hybrid methods (e.g., MD simulations) to model dynamic effects .

Q. What computational strategies predict the electronic and steric effects of substituents on this compound reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- MD Simulations : Model solvent interactions to predict solubility and aggregation behavior.

- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Critical Data Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.